molecular formula C18H14N2 B14655432 1H-Pyrido[2,3-b]indole, 4-methyl-2-phenyl- CAS No. 50682-30-9

1H-Pyrido[2,3-b]indole, 4-methyl-2-phenyl-

Cat. No.: B14655432
CAS No.: 50682-30-9
M. Wt: 258.3 g/mol
InChI Key: LBFMYWDQPVOUDP-UHFFFAOYSA-N
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Description

1H-Pyrido[2,3-b]indole, 4-methyl-2-phenyl- is a heterocyclic compound that belongs to the indole family. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound is of interest in medicinal chemistry and organic synthesis due to its potential therapeutic applications and unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrido[2,3-b]indole, 4-methyl-2-phenyl- can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react in the presence of an acid catalyst like methanesulfonic acid under reflux conditions . Another method includes the use of multicomponent reactions catalyzed by ferric hydrogen sulfate .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. The use of polymeric catalysts and green chemistry principles can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrido[2,3-b]indole, 4-methyl-2-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1H-Pyrido[2,3-b]indole, 4-methyl-2-phenyl- involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. For instance, some derivatives of this compound have been shown to inhibit enzymes like human leukocyte elastase, which plays a role in inflammatory processes . Molecular docking studies have revealed the binding orientations of these compounds in the active sites of their targets .

Comparison with Similar Compounds

Uniqueness: 1H-Pyrido[2,3-b]indole, 4-methyl-2-phenyl- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its potential as a therapeutic agent and its versatility in synthetic chemistry make it a compound of significant interest .

Properties

CAS No.

50682-30-9

Molecular Formula

C18H14N2

Molecular Weight

258.3 g/mol

IUPAC Name

4-methyl-2-phenyl-9H-pyrido[2,3-b]indole

InChI

InChI=1S/C18H14N2/c1-12-11-16(13-7-3-2-4-8-13)20-18-17(12)14-9-5-6-10-15(14)19-18/h2-11H,1H3,(H,19,20)

InChI Key

LBFMYWDQPVOUDP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C3=CC=CC=C3N2)C4=CC=CC=C4

Origin of Product

United States

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